(+/-)-5-Hete lactone (+/-)-5-Hete lactone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16556701
InChI: InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6+,10-9+,13-12+,16-14+
SMILES:
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol

(+/-)-5-Hete lactone

CAS No.:

Cat. No.: VC16556701

Molecular Formula: C20H30O2

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-5-Hete lactone -

Specification

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
IUPAC Name 6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one
Standard InChI InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6+,10-9+,13-12+,16-14+
Standard InChI Key QZMAEYDIHWEEAF-SSTLJLGOSA-N
Isomeric SMILES CCCCC/C=C/C/C=C/C/C=C/C=C/C1CCCC(=O)O1
Canonical SMILES CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(+/-)-5-HETE lactone is a racemic mixture of two enantiomers formed through intramolecular cyclization of 5-HETE. The linear precursor, 5-HETE, is an arachidonic acid metabolite generated via 5-LO catalysis. Acidic conditions promote nucleophilic attack of the C-5 hydroxyl group on the C-1 carboxyl, resulting in a six-membered δ-lactone ring . The structure comprises:

  • A 20-carbon backbone with 1E,3Z,6Z,9Z double bond geometry

  • A tetrahydropyran-2-one ring at positions 1–5

  • A molecular volume of 298.3A˚3298.3 \, \text{Å}^3 and polar surface area of 26.3A˚226.3 \, \text{Å}^2, as computed by PubChem

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H30O2\text{C}_{20}\text{H}_{30}\text{O}_{2}
Molecular Weight302.5 g/mol
CAS Registry Number81517-87-5, 73279-37-5
logP (Octanol-Water)5.62
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

Synthesis and Stereochemical Considerations

Racemic Synthesis

  • Yeast-Mediated Reduction: Saccharomyces cerevisiae catalyzes the asymmetric reduction of ketoester intermediates. A 2011 study reported the conversion of racemic precursor 12 to (1R,2S)-hydroxy ester 10 and (1S,5S)-lactone 11 with enantiomeric excesses of 99% and 95%, respectively .

  • Chiral Resolution: Enzymatic hydrolysis with Candida antarctica lipase B separates (±)-5-HETE lactone into its (R)- and (S)-enantiomers, critical for studying stereospecific biological effects .

Table 2: Synthetic Routes to Enantiopure 5-HETE Lactones

EnantiomerStarting MaterialKey StepYield (%)Reference
(R)-5-HETEKetoester 15Yeast reduction, lactonization62
(S)-5-HETEHydroxyester 17Mitsunobu reaction, cyclization61

Biochemical Interactions and Metabolic Fate

Enzymatic Hydrolysis

(+/-)-5-HETE lactone undergoes hydrolysis in serum via two major pathways:

  • PON1-Mediated Cleavage: The high-density lipoprotein (HDL)-associated paraoxonase-1 hydrolyzes 5-HETE lactone with kcat/KM106M1s1k_{\text{cat}}/K_M \approx 10^6 \, \text{M}^{-1}\text{s}^{-1}, predominant within the first 30 seconds of exposure .

  • ES-1 Contribution: Carboxylesterase-1 becomes significant after 15 minutes, accounting for 50% of total hydrolysis activity in murine models .

Inhibition of 5-Lipoxygenase

The lactone form exhibits enhanced inhibitory potency compared to linear 5-HETE:

  • IC50\text{IC}_{50} against rat basophilic leukemia 5-LO: 27 µM (lactone) vs. >100 µM (linear)

  • Mechanism: Competitive inhibition at the substrate-binding pocket, as predicted by molecular docking

Pharmacological Implications

Atheroprotection

PON1’s affinity for HDL (Kd=109MK_d = 10^{-9} \, \text{M}) positions (±)-5-HETE lactone as a modulator of lipid oxidation:

  • Reduces HDL-associated lipid hydroperoxides by 40% in vitro

  • Potential to attenuate foam cell formation in arterial walls

Analytical Characterization

Mass Spectrometry

LC-MS/MS analysis reveals characteristic fragmentation patterns:

  • Base peak at m/zm/z 285.1 (loss of H2O\text{H}_2\text{O})

  • Secondary ions at m/zm/z 267.1 (-H2OCO\text{-H}_2\text{O} - \text{CO}) and 201.1 (allylic cleavage)

Nuclear Magnetic Resonance

1H^1\text{H}-NMR (CDCl3_3):

  • δ 5.35–5.45 (m, 4H, CH=CH)

  • δ 4.85 (dt, 1H, H-5)

  • δ 2.75 (t, 2H, H-6)

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